5-Methylpyrimidine-2-carbonitrile
Overview
Description
5-Methylpyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H5N3 It features a pyrimidine ring substituted with a methyl group at the 5-position and a cyano group at the 2-position
Mechanism of Action
Target of Action
5-Methylpyrimidine-2-carbonitrile primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound affects the EGFR signaling pathway , which plays a crucial role in regulating cell growth and differentiation . By inhibiting EGFR, this compound disrupts several downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways . These pathways are involved in cell survival, growth, and proliferation, and their disruption leads to the inhibition of these processes .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and permeability, as well as the presence of transporters and metabolic enzymes .
Result of Action
The molecular effect of this compound involves the inhibition of EGFR tyrosine kinase activity, leading to the disruption of downstream signaling pathways . At the cellular level, this results in the inhibition of cell proliferation and the induction of apoptosis . The compound has shown cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment (e.g., pH, temperature), the presence of other molecules or drugs, and the specific characteristics of the target cells (e.g., expression levels of EGFR, presence of EGFR mutations)
Biochemical Analysis
Biochemical Properties
5-Methylpyrimidine-2-carbonitrile plays a significant role in various biochemical reactions. It has been identified as an ATP mimicking tyrosine kinase inhibitor, particularly targeting the epidermal growth factor receptor (EGFR). This interaction is crucial as it inhibits the kinase activity of EGFR, which is often overexpressed in various cancers . The compound interacts with enzymes such as EGFR WT and EGFR T790M, exhibiting inhibitory activities with IC50 values of 0.09 and 4.03 μM, respectively . These interactions highlight its potential as an anticancer agent.
Cellular Effects
This compound has shown significant effects on various cell types and cellular processes. It has demonstrated cytotoxic activities against several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis by upregulating caspase-3 levels . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of EGFR, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and induction of apoptosis. The compound’s ability to upregulate caspase-3 further enhances its pro-apoptotic effects . Molecular docking studies have confirmed the binding interactions of this compound with EGFR, providing insights into its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against EGFR over extended periods Studies have shown that the compound can induce sustained cell cycle arrest and apoptosis, suggesting potential long-term benefits in cancer treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without notable toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings indicate the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase (DHFR), inhibiting its activity and affecting the biosynthesis of nucleic acids . This interaction disrupts the metabolic flux, leading to reduced proliferation of cancer cells . The compound’s involvement in pyrimidine metabolism further underscores its potential as an anticancer agent .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by factors such as cell type and tissue specificity, affecting its accumulation and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins such as EGFR . The compound’s localization is directed by targeting signals and post-translational modifications, ensuring its effective action within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrimidine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylpyrimidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like methanol at elevated temperatures to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Methylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group, forming 5-methylpyrimidine-2-amine.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 5-Methylpyrimidine-2-carboxylic acid.
Reduction: 5-Methylpyrimidine-2-amine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methylpyrimidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
2-Pyrimidinecarbonitrile: Similar structure but lacks the methyl group at the 5-position.
5-Bromopyrimidine-2-carbonitrile: Similar structure but with a bromine atom instead of a methyl group at the 5-position
Uniqueness: 5-Methylpyrimidine-2-carbonitrile is unique due to the presence of both a methyl group and a cyano group on the pyrimidine ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Properties
IUPAC Name |
5-methylpyrimidine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-3-8-6(2-7)9-4-5/h3-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBMDABLYHFXRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609845 | |
Record name | 5-Methylpyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-54-6 | |
Record name | 5-Methylpyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylpyrimidine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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